![molecular formula C15H13IN2 B13683933 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- CAS No. 159152-12-2](/img/structure/B13683933.png)
1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- is a chemical compound with the molecular formula C15H11IN2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an iodophenyl group attached to the methylene bridge, which connects two pyrrole rings. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- typically involves the reaction of pyrrole with an appropriate iodophenyl precursor under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrrole, followed by the addition of the iodophenyl precursor to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction and substitution reactions produce phenyl derivatives and substituted pyrroles, respectively .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
The molecular targets and pathways involved in the compound’s effects depend on its specific structure and functional groups. The presence of the iodophenyl group and the pyrrole rings allows for interactions with a wide range of biological molecules, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-diphenyl-: This compound has two phenyl groups attached to the pyrrole ring, making it structurally similar but lacking the iodine atom.
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): This compound has a bromophenyl group instead of an iodophenyl group.
1H-Pyrrole, 2-methyl-: This compound has a methyl group attached to the pyrrole ring, making it simpler in structure.
The uniqueness of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the iodophenyl group allows for unique interactions and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
159152-12-2 |
|---|---|
Molekularformel |
C15H13IN2 |
Molekulargewicht |
348.18 g/mol |
IUPAC-Name |
2-[(4-iodophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H13IN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H |
InChI-Schlüssel |
WWNLUAFZWVIHTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)I)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
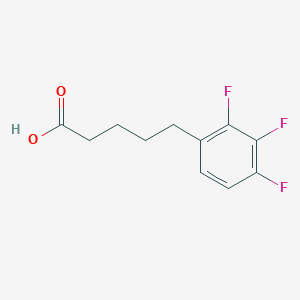
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)

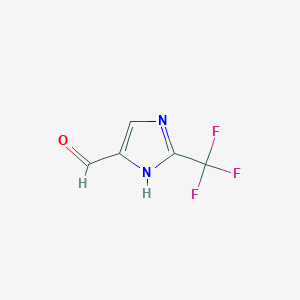
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

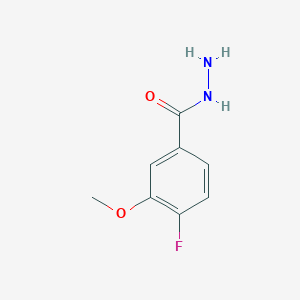

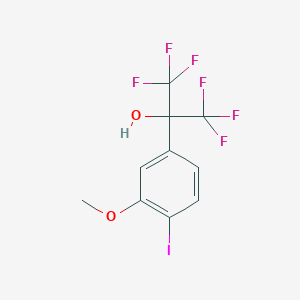
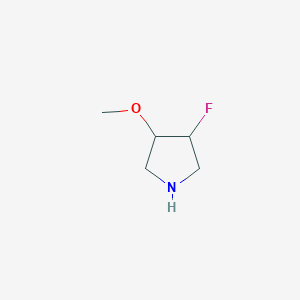
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

